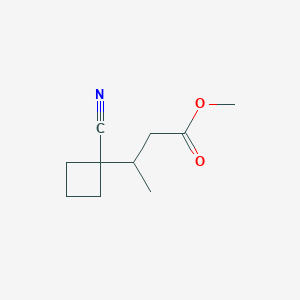

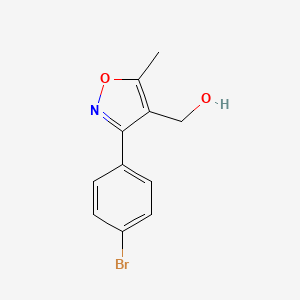

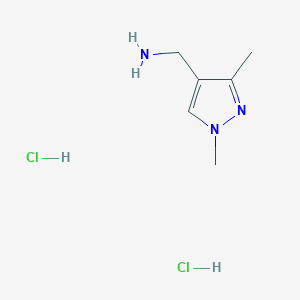

![molecular formula C9H17ClN2O2 B1379211 3-エトキシ-1-オキサ-2,8-ジアザスピロ[4.5]デカン-2-エン塩酸塩 CAS No. 1461714-76-0](/img/structure/B1379211.png)

3-エトキシ-1-オキサ-2,8-ジアザスピロ[4.5]デカン-2-エン塩酸塩

説明

科学的研究の応用

タンパク質チロシンホスファターゼ1B阻害

一連の新しい3-アリール-1-オキサ-2,8-ジアザスピロ[4.5]デカン-2-エン誘導体が合成され、タンパク質チロシンホスファターゼ1B(PTP1B)に対する阻害剤として評価されています。特に化合物6fは、2.87 ± 0.24 µMのIC50を示し、PTP1B阻害剤の設計のための有望なリード化合物となっています .

医薬品研究

この化合物のユニークな複素環構造は、医薬品研究において貴重な資産となっています。高純度(最小95%)と220.69 g/molの分子量は、新しい治療薬の開発における可能性を示唆しています .

有機合成

3-エトキシ-1-オキサ-2,8-ジアザスピロ[4.5]デカン-2-エン塩酸塩は、その多様な可能性により有機合成にも利用されています。この化合物の独特の構造は、複雑な有機分子の合成に利用できます .

分析文書

この化合物は、NMR、HPLC、LC-MS、UPLCなどの分析データによって十分に文書化されており、さまざまな科学分野における研究開発に不可欠です .

化学的性質

融点、沸点、密度、分子式、物理的性質などの詳細な化学的性質は、化学および関連分野におけるさらなる応用を探求する研究者にとって利用可能です .

作用機序

Target of Action

The primary target of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and glucose homeostasis.

Mode of Action

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, it modulates the downstream signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway, which is critical for the regulation of glucose homeostasis. This can lead to improved insulin sensitivity and glucose uptake in cells, potentially offering therapeutic benefits for conditions like diabetes .

Result of Action

The molecular and cellular effects of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride’s action include the modulation of insulin signaling pathways and improved glucose homeostasis . This could potentially lead to therapeutic benefits in conditions characterized by insulin resistance, such as type 2 diabetes.

生化学分析

Biochemical Properties

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . The inhibition of PTP1B by 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is achieved through binding interactions that alter the enzyme’s active site, thereby modulating its activity.

Cellular Effects

The effects of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTP1B can lead to enhanced insulin signaling, which may improve glucose uptake and metabolism in cells . Additionally, 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

At the molecular level, 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride exerts its effects through specific binding interactions with biomolecules. Its inhibition of PTP1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to changes in downstream signaling pathways, ultimately affecting cellular processes such as glucose metabolism and insulin signaling. Additionally, 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term exposure to 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has been associated with sustained inhibition of PTP1B activity and consistent effects on cellular function

Dosage Effects in Animal Models

The effects of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit PTP1B activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s safety profile is compromised. These findings highlight the importance of careful dosage optimization in therapeutic applications of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride.

Metabolic Pathways

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Its inhibition of PTP1B affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes involved in lipid metabolism and oxidative stress responses.

Transport and Distribution

Within cells and tissues, 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability.

特性

IUPAC Name |

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKSGBWDIUJBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2(C1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

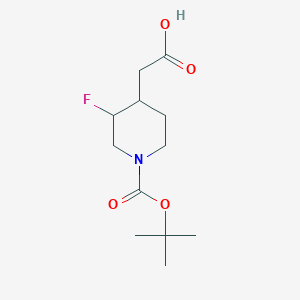

methanone hydrobromide](/img/structure/B1379128.png)

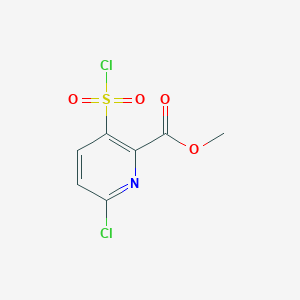

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

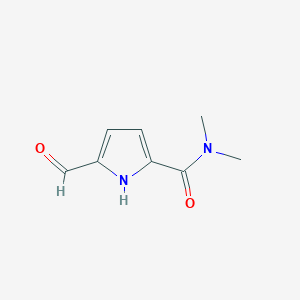

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)